molecular formula C8H9NO2 B030469 Ethyl nicotinate CAS No. 614-18-6

Ethyl nicotinate

Cat. No. B030469
CAS RN: 614-18-6
M. Wt: 151.16 g/mol
InChI Key: XBLVHTDFJBKJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl nicotinate involves various chemical pathways and methodologies. One novel synthesis route led to the successful creation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing the compound's versatility and potential for diverse applications. This synthesis was characterized using XRD, GC–MS analysis, element analysis, and NMR spectroscopic techniques, which helped in determining the structure of the synthesized compound (Zhou et al., 2008). Another method proposed for the synthesis of nicotinamide riboside and derivatives, including ethyl nicotinate, involves a two-step methodology that achieves stereoselective synthesis, indicating the compound's significance in enhancing NAD+ concentrations in mammalian cells (Yang, Chan, & Sauve, 2007).

Molecular Structure Analysis

The molecular structure of ethyl nicotinate and its derivatives plays a critical role in its chemical behavior and interactions. The structure of ethyl nicotinate derivatives has been analyzed through various spectroscopic methods, providing insight into the compound's electronic structure and molecular conformation. These studies highlight the significance of molecular structure in understanding the compound's chemical properties and reactivity (Cobo, Glidewell, Low, & Orozco, 2008).

Chemical Reactions and Properties

Ethyl nicotinate participates in diverse chemical reactions, contributing to its broad range of properties and applications. One interesting application is its use as a potent attractant for Thrips obscuratus in agricultural settings, which exceeds the attraction level of ripe fruit (Penman et al., 1982). Moreover, ethyl nicotinate has been involved in the convenient synthesis of alkyl-substituted derivatives, highlighting its versatility in chemical synthesis (Paine, 1987).

Scientific Research Applications

  • Synthesis Intermediate : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is a valuable intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, indicating its role in the creation of complex chemical structures (Eichler, Rooney, & Williams, 1976).

  • Retinoprotective Agent : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrates potential as a retinoprotector, aiding in preventing retinal ischemia-reperfusion injuries and improving retinal microcirculation (Peresypkina et al., 2020).

  • Gingival Inflammation Treatment : In combination with chlorhexidine, nicotinate ethyl ester effectively reduces gingival inflammation in monkeys, suggesting its potential in dental and oral care applications (Taguchi et al., 1989).

  • Topical Drug Application : Ethyl nicotinate's topical application on hairless rat skin reveals insights into the simultaneous transport and metabolism of the drug, indicating metabolic saturation in viable skin at higher concentrations (Sugibayashi, Hayashi, & Morimoto, 1999).

  • Pest Attractant : This compound is also effective in attracting thrips obscuratus in peaches and apricots, with implications for pest management in agriculture (Penman et al., 1982).

  • Process Intensification in Chemical Reactions : The HEL FlowCAT reactor utilizes ethyl nicotinate in its process intensification for continuous flow hydrogenation, showcasing its role in enhancing chemical reaction productivity (Ouchi et al., 2014).

  • Skin Disorders Treatment : Nicotinate rubefacients, which include ethyl nicotinate, have shown equal efficacy in treating various skin disorders like alopecia areata and localized scleroderma, indicating potential for broader clinical applications (Peterson, Farber, & Fulton, 1960).

Safety And Hazards

Ethyl nicotinate is combustible and can form combustible dust concentrations in the air . It causes skin irritation and serious eye irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist .

Future Directions

The future outlook of the Ethyl nicotinate market is promising. The increasing prevalence of cardiovascular diseases, coupled with a growing consumer inclination towards personal care products with pharmaceutical benefits, is expected to drive the demand for Ethyl nicotinate . Moreover, the market is experiencing technological advancements and innovation in product formulations, leading to the development of more effective and efficient Ethyl nicotinate-based products .

properties

IUPAC Name

ethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLVHTDFJBKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046526
Record name Ethyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS]
Record name Ethyl nicotinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl nicotinate

CAS RN

614-18-6
Record name Ethyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylnicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl nicotinate
Reactant of Route 3
Ethyl nicotinate
Reactant of Route 4
Ethyl nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl nicotinate
Reactant of Route 6
Ethyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.